(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one - 301354-84-7

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one

Catalog Number: EVT-1366805
CAS Number: 301354-84-7
Molecular Formula: C23H16BrNO2
Molecular Weight: 418.3g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (2E)-1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one []

  • Compound Description: This compound is a chalcone derivative, characterized by the presence of two independent molecules in its asymmetric unit. These molecules exhibit an E configuration around the ethylene double bond but differ in the relative orientations of their carbonyl and ethylene double bonds within the prop-2-en-1-one residues [].

2. (2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one []

  • Compound Description: This compound is an ethanol solvate of a chalcone derivative. Its structure features two quinolinyl residues linked by a prop-2-en-1-one bridge. The quinolinyl residues are inclined with respect to the bridging prop-2-en-1-one residue [].

3. (2E)-3-(6-Chloro-2-methoxyquinolin-3-yl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one []

  • Compound Description: This chalcone derivative exists as an acetone solvate and features a prop-2-en-1-one bridge linking two nearly perpendicular quinolinyl residues [].

4. (2E)-3-(2-Chlorobenzo[h]quinolin-3-yl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one []

  • Compound Description: This compound features a prop-2-en-1-one bridge connecting a quinolinyl and a benzoquinolinyl residue. The quinolinyl and benzoquinolinyl residues are twisted out of the plane of the bridging prop-2-en-1-one [].

5. (2E)-3-(2-Chloro-8-methylquinolin-3-yl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one []

  • Compound Description: This compound contains a prop-2-en-1-one bridge connecting two nearly perpendicular quinolinyl residues, exhibiting a twist in the bridging group [].

6. (2E)-3-(4-Ethoxyphenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one []

  • Compound Description: This compound exists as a monohydrate and features a significantly twisted chalcone residue and benzene ring out of the plane of the almost planar quinoline residue [].

7. (2E)-1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one []

  • Compound Description: This chalcone derivative exhibits an E configuration about the C=C double bond and features significant twists within the molecule, with the benzene ring and chalcone residue significantly twisted out of the plane of the quinolinyl residue [].

8. 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3-methoxyphenyl)prop-2-en-1-one []

  • Compound Description: In this compound, the quinoline ring system is approximately planar and forms a significant dihedral angle with the phenyl ring. The structure is stabilized by various intermolecular interactions, including C—H⋯Cl, C—H⋯O, and C—H⋯π interactions [].

9. (2E)-1-(2-Methyl-4-phenylquinolin-3-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one []

  • Compound Description: The quinoline residue in this compound is essentially orthogonal to both the phenyl and 2-thienyl rings, adopting an L-shaped conformation. The configuration about the ethylene bond is E. The crystal structure exhibits C—H⋯π interactions [].

10. (2E)-3-(4-Methylphenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one []

  • Compound Description: This compound exists as a monohydrate and features a quinoline ring system with a significantly twisted benzene ring and chalcone residue. It forms a tetrameric aggregate stabilized by O—H⋯Oc, O—H⋯Nq, and C—H⋯O hydrogen bonds [].

11. (2E,2′E)-1,1′-Bis(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,3′-(1,4-phenylene)diprop-2-en-1-one []

  • Compound Description: This compound exists as an ethyl acetate disolvate and is characterized by a symmetrical structure with two 6-chloro-2-methyl-4-phenylquinoline units linked by a 1,4-phenylene diprop-2-en-1-one bridge [].

12. 3-(5-(2,4-Dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-yl)-1-(furan-2-yl)prop-2-en-1-one []

  • Compound Description: This compound is a pyrazole-fused chalcone derivative designed and synthesized to investigate its antioxidant properties. It exhibits moderate free radical scavenging activity [].

13. (2E)-3-(2-Bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl)prop-2-en-1-one []

  • Compound Description: This compound, synthesized through Claisen-Schmidt condensation, was investigated for its anti-inflammatory activity using the carrageenan-induced paw edema model in Swiss albino rats. It showed significant anti-inflammatory activity compared to the standard drug [].

14. 3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one []

  • Compound Description: This molecule is a chalcone derivative containing a 2-methyl-4-phenylquinoline moiety linked to a 4-chlorophenyl ring via a prop-2-en-1-one bridge. The structure does not exhibit intermolecular C—H⋯O or C—H⋯Cl interactions [].

15. (E)-3-[4-(Dimethylamino)phenyl]-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one []

  • Compound Description: This chalcone derivative exists as a hydrate and features a nearly planar quinoline ring system. The molecule exhibits significant dihedral angles between the quinoline, phenyl, and benzene rings [].

16. (2e)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one [, ]

  • Compound Description: This compound is a chalcone derivative studied using DFT calculations to investigate its geometric parameters, NMR chemical shifts, frontier molecular orbitals, and nonlinear optical properties [, ].

17. 1,1′-{1,4-Phenylene bis[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazole-5,1-diyl]}dibutan-1-one []

  • Compound Description: This compound is a complex polycyclic molecule synthesized from the cyclocondensation of a bis-chalcone derivative with hydrazine hydrate [].

18. (2E)-1-(Anthracen-9-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one []

  • Compound Description: This chalcone derivative features an anthracene moiety linked to a 3,4-dichlorophenyl ring via a prop-2-en-1-one bridge. The crystal structure reveals a near-perpendicular arrangement of the benzene and anthracene moieties [].

19. (2E)-3-(4-Fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]prop-2-en-1-one []

  • Compound Description: In this compound, the chalcone residue is nearly coplanar with the triazole ring, while the p-tolyl ring is inclined. The E configuration about the C=C bond and the syn arrangement of the triazole methyl group and carbonyl oxygen are notable features [].

20. (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one []

  • Compound Description: This compound is a dihydropyrimidine derivative synthesized via an aldol condensation reaction. It is formed as a major product along with a side product through a vinylogous aldol condensation [].

21. (2E)-3-[4-(Dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one []

  • Compound Description: This chalcone-thiophene derivative is characterized by a small dihedral angle between the aromatic and thiophene rings. The crystal structure reveals C—H⋯O, C—H⋯S, and H(methyl–group)⋯Cg(thiophene ring) interactions [].

22. (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one []

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, including the anticancer drug osimertinib. Its synthesis involves a three-step process starting from 1H-indole [].

23. (2E)-1-(4'-Bromobiphenyl-4-yl)-3-(3-bromo-4-methoxyphenyll)prop-2-en-1-one []

  • Compound Description: This chalcone derivative was synthesized and characterized for its nonlinear optical (NLO) properties, demonstrating strong second harmonic generation (SHG) efficiency [].

24. 2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one []

  • Compound Description: This sydnone derivative exhibits a Z configuration around the acyclic C=C bond. Its structure is stabilized by an intramolecular C—H⋯Br hydrogen bond and features a planar 1,2,3-oxadiazole ring [].

25. 3-(4-Methyl-1,3-thiazol-5-yl)-1-[1’-(4-methyl-1,3-thiazol-5-yl)-2-oxo-2,3,2′,3′,5′,6′,7′,7a′-octahydro-1H-indole-3-spiro-3'-1H-pyrrolizin-2′-yl]­prop-2-en-1-one []

  • Compound Description: This complex compound contains a pyrrolizine ring system, an indolone ring system, and two thiazole rings. The crystal packing is stabilized by N—H⋯N, C—H⋯O, and C—H⋯π interactions [].

26. (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one []

  • Compound Description: This chalcone derivative features a piperazine ring substituted with a bis(4-methoxyphenyl)methyl group. The compound exhibits potent neuroprotective activity in vivo by prolonging the survival time of mice subjected to acute cerebral ischemia [].

27. (2E)-1-(2,4-Dichlorophenyl)-3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one []

  • Compound Description: This compound is characterized by an E-configured C=C double bond and a nearly planar 1-phenyl-1H-pyrazole moiety. The crystal structure exhibits C—H⋯O interactions and π–π interactions between aromatic systems [].

28. (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one []

  • Compound Description: This chalcone derivative was synthesized via Knoevenagel condensation and characterized by various techniques, including X-ray diffraction. Its crystal structure reveals the presence of C—H···O hydrogen bond interactions [].

29. (2E)-3-(2-Chloro-6-methyl/methoxyquinolin-3-yl)-1-(aryl)prop-2-en-1-ones []

  • Compound Description: This refers to a series of thirty-eight heterocyclic chalcones synthesized and evaluated for their antimicrobial and antileishmanial activities. Many exhibited potent antileishmanial activity, while some showed remarkable antibacterial and antifungal activities [].

30. (4Z)-4-[(2E)-1-hydroxy-3-(naphthalen-2-yl)prop-2-en-1-ylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one []

  • Compound Description: This compound features a pyrazole ring nearly coplanar with a pendant benzene ring and a naphthalene ring system. The molecule is almost planar and exhibits intramolecular O—H⋯O and C—H⋯O hydrogen bonds [].

31. 1-[(1-Butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one []

  • Compound Description: This benzimidazole derivative contains a triazole ring and a prop-1-en-2-yl substituent. The crystal structure is stabilized by C—H...O hydrogen bonds and C—H...π(ring) interactions [].

32. 4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB-30865) []

  • Compound Description: This compound is a potent cytotoxic agent that targets nicotinamide phosphoribosyltransferase (Nampt) and has been the subject of optimization studies to improve its biochemical and cellular activity [].

33. 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One []

  • Compound Description: This compound is a dihydropyrimidine derivative synthesized through a multi-step process and evaluated for its antimicrobial activity, showing excellent results [].

34. 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide []

  • Compound Description: This compound, along with its derivatives (4a-h), was synthesized and its antimicrobial activity investigated. The compounds displayed antimicrobial activity comparable to conventional antibiotics like chloramphenicol and Amphotericin B [].

35. 6-Bromo-2-(1,4-dibromo-4-methylcyclohexyl)-6-methylheptan-4-one []

  • Compound Description: This compound was synthesized from a mixture of α-atlantone and γ-atlantone, both isolated from the essential oil of Atlas cedar (Cedrus Atlantica). The molecule consists of a bromomethylhexanone group attached to a bromoethylcyclohexane ring [].

36. 4-(2-Chloroquinolin-3-Yl)-6-(6-Methyl-1H-Benzimidazol-2-Yl)Pyrimidin-2-Amines []

  • Compound Description: This refers to a series of compounds synthesized and evaluated for their anthelmintic activity against the South Indian adult earthworm Pheretima posthuma. The compounds exhibited moderate to good anthelmintic activity in vitro [].

37. Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate []

  • Compound Description: This compound was prepared through a NaOH-catalyzed cyclocondensation reaction and features a cyclohexene ring connected to both a furan ring and an ethoxyphenyl group [].

38. (r ou s)-5-{1-azido-3-[6-methoxy-5-(3-methoxy-propoxy)-pyridin-3-ylméthyl]-4-méthyl-pentyl}-3-alkyl-dihydro-furan-2-one []

  • Compound Description: This refers to a class of compounds, prepared through stereoselective synthesis, where R'3 is isopropyl and R'4 is a C1-C8 alkyl group. The carbon atom to which R'3 is attached can have either (R) or (S) configuration, with (R) being preferred [].

39. 2-Chloro-3-[3-(6-Methyl-1H-Benzimidazol-2-Yl)-4, 5-Dihydro-1H-Pyrazol-5-Yl] Quinolines []

  • Compound Description: This refers to a series of compounds synthesized and evaluated for their antimicrobial activity. They demonstrated moderate to good activity against both bacteria and fungi in vitro [].

40. 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one []

  • Compound Description: This compound serves as a versatile precursor for synthesizing various heterocyclic compounds, particularly (1,2,3-triazol-1-yl)methylpyrimidines [].

Properties

CAS Number

301354-84-7

Product Name

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one

IUPAC Name

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one

Molecular Formula

C23H16BrNO2

Molecular Weight

418.3g/mol

InChI

InChI=1S/C23H16BrNO2/c1-15-22(21(26)12-10-18-8-5-13-27-18)23(16-6-3-2-4-7-16)19-14-17(24)9-11-20(19)25-15/h2-14H,1H3/b12-10+

InChI Key

HWNWGGDGWZCNIV-ZRDIBKRKSA-N

SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC=CO4

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC=CO4

Isomeric SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.